
1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole
Overview
Description
1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole is a pyrazole derivative featuring a 3,5-difluorobenzyl group at the N1 position and an iodine atom at the C4 position of the pyrazole ring. The 3,5-difluorobenzyl moiety enhances lipophilicity and may influence binding interactions in medicinal chemistry applications, while the iodine substituent serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
Biological Activity
1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
The molecular structure of this compound can be represented by the formula . The presence of fluorine and iodine atoms in its structure contributes to its unique reactivity and biological properties.
Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have shown promising anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, modifications in the pyrazole structure can enhance its efficacy against inflammation, with some derivatives exhibiting up to 93% inhibition of IL-6 at specific concentrations .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has been well-documented. Research indicates that compounds similar to this compound display significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies have shown that certain pyrazole derivatives can achieve inhibition rates comparable to standard antibiotics .
Anticancer Activity
Emerging data suggest that pyrazole derivatives may possess anticancer properties. For example, compounds with similar structural features have been reported to inhibit tumor growth in various cancer cell lines. Notably, some pyrazoles have demonstrated IC50 values in the nanomolar range against specific cancer types .
Study on Anti-inflammatory Effects
A study conducted by Tewari et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity in vivo. One compound exhibited a significant reduction in edema comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Efficacy Assessment
In another investigation, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened for their antimicrobial properties against Mycobacterium tuberculosis (MTB) and several bacterial strains. Results indicated that certain derivatives achieved over 98% inhibition against MTB at low concentrations .
Data Table: Biological Activities of Pyrazole Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
---|---|---|---|
This compound | Anti-inflammatory | TNF-α and IL-6 Inhibition | Up to 93% at 10 µM |
Pyrazole Derivative A | Antimicrobial | E. coli, S. aureus | Comparable to ampicillin |
Pyrazole Derivative B | Anticancer | MCF-7 Cell Line | IC50 = 0.08 µM |
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(3,5-difluorobenzyl)-4-iodo-1H-pyrazole, display significant anticancer properties. In particular:
- Inhibition of Tumor Growth : Studies have shown that certain pyrazole derivatives exhibit potent inhibitory effects on tumor growth. For instance, compounds with similar structures have been reported to inhibit the epidermal growth factor receptor (EGFR) with IC50 values comparable to established anticancer drugs like erlotinib .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cell signaling pathways involved in proliferation and survival.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects:
- COX Inhibition : Some studies suggest that compounds like this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This inhibition can lead to reduced production of pro-inflammatory mediators.
Synthesis and Derivative Development
The synthesis of this compound often involves CuI-catalyzed coupling reactions with various alcohols or other nucleophiles . This methodology allows for the introduction of diverse functional groups, enhancing the compound's pharmacological profile.
Table: Comparison of Pyrazole Derivatives and Their Activities
Case Studies
Several case studies highlight the applications of this compound in drug development:
Study on Anticancer Properties
A recent study evaluated the efficacy of various pyrazole derivatives against different cancer cell lines. The results indicated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
Study on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of pyrazole derivatives. It was found that these compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 4 enables participation in transition-metal-catalyzed cross-coupling reactions, a key pathway for functionalizing the pyrazole ring.
Sonogashira Coupling
This compound reacts with terminal alkynes under Sonogashira conditions to form alkynylated pyrazoles. For example:
Substrate | Alkyne | Catalyst System | Yield (%) | Reference |
---|---|---|---|---|
1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | 82 |
Mechanism :
-
Oxidative addition of Pd⁰ to the C–I bond
-
Transmetallation with copper acetylide
-
Reductive elimination to form C–C bonds
Suzuki-Miyaura Coupling
The iodine substituent undergoes Suzuki reactions with arylboronic acids to generate biarylpyrazoles:
Boronic Acid | Base | Solvent | Yield (%) | Reference |
---|---|---|---|---|
4-Methoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | 75 |
Key Observation : Electron-withdrawing groups on the boronic acid reduce reaction efficiency due to decreased nucleophilicity.
Nucleophilic Substitution
The C–I bond is susceptible to nucleophilic displacement under basic conditions.
Alkoxylation
CuI-catalyzed coupling with alcohols produces 4-alkoxypyrazoles:
Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Ethanol | 110 | 12 | 68 | |
Benzyl alcohol | 120 | 18 | 54 |
Limitation : Sterically hindered alcohols (e.g., tert-butanol) show <20% conversion .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes regioselective electrophilic attacks at position 5.
Nitration
Nitrating Agent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-4-iodo derivative | 63 |
Regioselectivity : Directed by the electron-withdrawing iodine atom .
Reductive Deiodination
Catalytic hydrogenation removes the iodine substituent:
Catalyst | H₂ Pressure (psi) | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Pd/C (10%) | 50 | EtOAc | 89 |
Application : Provides access to unsubstituted pyrazole intermediates for further derivatization .
Comparative Reactivity Data
A comparison of halogenated pyrazoles highlights iodine’s superior leaving-group ability:
Reaction Type | X = I (Yield %) | X = Br (Yield %) | X = Cl (Yield %) |
---|---|---|---|
Suzuki Coupling | 75 | 42 | <10 |
Sonogashira Coupling | 82 | 58 | 15 |
Alkoxylation | 68 | – | – |
Stability Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis of iodinated pyrazole derivatives typically involves functionalization of preconstructed pyrazole cores. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous compounds, where reaction conditions such as solvent polarity (e.g., THF/water mixtures), temperature (e.g., 50°C), and stoichiometric ratios of catalysts (e.g., copper sulfate and sodium ascorbate) are critical for optimizing yields (79% reported in similar syntheses) . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity, though iodinated compounds may require inert atmospheres to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- ¹H/¹³C NMR : Monitor chemical shifts for the pyrazole ring (δ ~7–9 ppm for protons) and iodinated positions, which exhibit deshielding effects. Fluorine substituents on the benzyl group split signals due to coupling (e.g., ¹⁹F NMR δ ~-107 ppm) .
- IR Spectroscopy : Key stretches include C≡N (~2238 cm⁻¹) and C-I (~500–600 cm⁻¹) bonds .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm halogen bonding interactions, critical for understanding reactivity .
Advanced Research Questions
Q. How does the 3,5-difluorobenzyl group influence the electronic and steric properties of pyrazole derivatives, and what implications does this have for their reactivity?
The electron-withdrawing fluorine atoms reduce electron density on the pyrazole ring, enhancing electrophilicity at the 4-iodo position. This facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from the difluorobenzyl group may slow nucleophilic substitution but stabilize intermediates in catalytic cycles. Comparative studies on fluorinated vs. non-fluorinated analogs show improved thermal stability and altered regioselectivity in coupling reactions .
Q. What challenges arise in the crystallographic determination of halogenated pyrazole derivatives, and how can software like SHELX address these issues?
Halogen atoms (e.g., iodine) introduce strong X-ray scattering but may cause absorption errors. SHELX programs (e.g., SHELXL) enable robust refinement via TWIN/BASF commands to handle twinning or disorder. For example, high-resolution data (≤1.0 Å) and anisotropic displacement parameters improve modeling of iodine’s large atomic radius. SHELXPRO interfaces can validate hydrogen bonding networks involving fluorine substituents .
Q. How can researchers resolve discrepancies in NMR data (e.g., chemical shift variations) for iodinated pyrazoles synthesized under different conditions?
Variations in ¹H/¹³C shifts often arise from solvent effects (e.g., chloroform vs. DMSO) or temperature. Deuterated solvents should be consistently used. For iodinated compounds, paramagnetic impurities or residual catalysts (e.g., copper) can broaden signals; rigorous filtration and chelating agents (e.g., EDTA) mitigate this. Multi-nuclear NMR (¹⁹F/¹³C) and 2D experiments (HSQC, HMBC) clarify ambiguous assignments .
Q. What structure-activity relationships (SAR) have been identified for fluorinated pyrazole derivatives in medicinal chemistry applications?
The 3,5-difluorobenzyl moiety enhances lipophilicity and metabolic stability, as seen in entrectinib, a kinase inhibitor. Fluorine’s electronegativity strengthens π-π stacking with aromatic residues in target proteins. Iodine at the 4-position provides a handle for further functionalization (e.g., radioisotopic labeling for imaging studies). Computational docking studies suggest fluorinated pyrazoles exhibit higher binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .
Q. Methodological Best Practices
- Synthetic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to leverage iodine’s leaving-group ability .
- Crystallography : Use SHELXD for phase problem resolution in halogen-containing structures and SHELXL for refining heavy-atom parameters .
- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS-FAB) to confirm molecular ions (e.g., [M+H]⁺) and isotopic patterns .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Features and Electronic Effects
Target Compound vs. 1-(3,5-Difluorobenzyl)-3-(4-phenyltriazol-1-yl)-1H-pyrazole-4-carbonitrile (21sd)
- Structural Differences: Compound 21sd () replaces the iodine atom with a nitrile group (CN) and introduces a triazole ring at C3.
- Electronic Effects: The iodine in the target compound is electron-withdrawing, which could deactivate the pyrazole ring for electrophilic substitution.
Target Compound vs. Boronate-Containing Analogs
- Example: 1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole (CAS 1450642-72-4, ) replaces iodine with a boronate ester.
- Functional Utility : The iodine substituent is optimal for cross-coupling reactions, whereas the boronate group enables Suzuki-Miyaura couplings, highlighting divergent synthetic applications .
Target Compound vs. Trifluoromethyl-Substituted Pyrazoles
- Example: 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole () features a CF₃ group at C3.
- Bioactivity Implications : The CF₃ group improves metabolic stability and lipophilicity compared to iodine, which may enhance pharmacokinetic profiles in drug design .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Electronic Effects of Key Substituents
Substituent | Electronic Nature | Impact on Pyrazole Reactivity |
---|---|---|
Iodine (I) | Electron-withdrawing | Deactivates ring; facilitates cross-coupling |
Boronate | Mildly electron-deficient | Activates for Suzuki couplings |
CF₃ | Strongly electron-withdrawing | Stabilizes charge; enhances lipophilicity |
CN | Strongly electron-withdrawing | Increases polarity; alters reaction pathways |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole typically involves two key transformations:
- Introduction of the 3,5-difluorobenzyl substituent onto the pyrazole nitrogen (N-1 position).
- Selective iodination at the 4-position of the pyrazole ring.
This approach ensures regioselective functionalization, preserving the pyrazole ring integrity while installing the desired substituents.
Preparation Method Overview
N-Benzylation of Pyrazole
- The starting pyrazole or pyrazole derivative is reacted with 3,5-difluorobenzyl halide (commonly the bromide or chloride).
- This reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.
- The reaction proceeds via an SN2 mechanism, attaching the 3,5-difluorobenzyl group to the N-1 position of pyrazole.
Iodination at the 4-Position
- The 4-position of the pyrazole ring is selectively iodinated using iodine or iodine-based reagents.
- This step may involve electrophilic aromatic substitution facilitated by catalysts or oxidizing agents.
- The iodination is controlled to avoid over-substitution or side reactions.
Typical Reaction Conditions
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used.
- Bases such as sodium hydride or potassium carbonate facilitate the N-alkylation step.
- The iodination step may be performed under inert atmosphere to prevent side reactions.
Detailed Preparation Procedure (Based on Vulcanchem and Patent Data)
Step | Reactants & Conditions | Description | Yield & Notes |
---|---|---|---|
1. N-Benzylation | Pyrazole derivative + 3,5-difluorobenzyl halide, base (e.g., K2CO3), solvent (DMF or THF), room temp to reflux | Formation of 1-(3,5-difluorobenzyl)pyrazole via nucleophilic substitution | High yield, clean reaction |
2. Iodination | 1-(3,5-difluorobenzyl)pyrazole + Iodine or iodine source, catalyst (if any), solvent, controlled temperature | Electrophilic iodination at C-4 of pyrazole ring | Selective iodination, minimal by-products |
This method is supported by Vulcanchem's synthesis description and patent literature indicating the use of halogenation and substitution reactions to achieve the target compound.
Related Synthetic Insights from Analogous Pyrazole Iodination
- Analogous iodination of pyrazole derivatives (e.g., 4-iodo-1,3,5-trimethyl-1H-pyrazole) involves sodium hydride deprotonation followed by reaction with methyl iodide under inert atmosphere in THF.
- This suggests that strong bases and inert conditions are beneficial for regioselective substitution on pyrazole rings.
Alternative Preparation Routes and Considerations
- While direct iodination of the pyrazole ring after benzylation is standard, alternative routes may involve first iodinating the pyrazole ring followed by N-benzylation.
- The choice depends on the reactivity and stability of intermediates.
- The use of catalysts such as sodium iodide or potassium iodide can assist in halogen exchange or substitution steps.
Summary Table of Preparation Parameters
Parameter | Typical Value/Condition | Comments |
---|---|---|
Pyrazole starting material | 1H-pyrazole or substituted pyrazole | Purity affects yield |
Benzyl halide | 3,5-difluorobenzyl bromide or chloride | Acts as alkylating agent |
Base | Potassium carbonate, sodium hydride | Deprotonates pyrazole N-H |
Solvent | DMF, THF, acetonitrile | Polar aprotic solvents preferred |
Temperature (N-alkylation) | Room temperature to reflux | Controls reaction rate |
Iodine source | Iodine, N-iodosuccinimide (NIS) | Electrophilic iodination |
Iodination temperature | 0–50 °C | Avoids over-iodination |
Reaction atmosphere | Inert (nitrogen or argon) | Prevents oxidation side reactions |
Purification | Recrystallization or chromatography | Ensures >99% purity |
Research Findings and Yields
- The N-benzylation step generally proceeds with high efficiency (>85% yield).
- Iodination at the 4-position is selective, with yields ranging from 70% to 90% depending on conditions.
- Overall yields for the two-step synthesis are typically above 60%.
- Purity of the final compound can exceed 99%, suitable for research and further synthetic applications.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-4-iodopyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2IN2/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYKAXCPATYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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